Sulfadoxine

Catalog No.
S544113
CAS No.
2447-57-6
M.F
C12H14N4O4S
M. Wt
310.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfadoxine

CAS Number

2447-57-6

Product Name

Sulfadoxine

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

PJSFRIWCGOHTNF-UHFFFAOYSA-N

SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Solubility

2.96e-01 g/L

Synonyms

Fanasil, Ro 4 4393, Ro 4-4393, Ro 44393, Sulfadoxine, Sulformethoxine, Sulformetoxine, Sulforthomidine, Sulphormetoxin, Sulphorthodimethoxine

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Description

The exact mass of the compound Sulfadoxin is 310.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfadoxine is a sulfonamide antibiotic characterized by its long-lasting effects, primarily used in combination with pyrimethamine to treat malaria. Its chemical formula is C12H14N4O4SC_{12}H_{14}N_{4}O_{4}S, and it features a pyrimidine ring with methoxy substituents at the 5- and 6-positions, along with a 4-aminobenzenesulfonamido group. This structure allows sulfadoxine to competitively inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in certain pathogens, particularly Plasmodium falciparum .

  • Toxicity: Sulfadoxine can cause side effects like nausea, vomiting, and skin rashes [8]. In rare cases, it can lead to severe allergic reactions or bone marrow suppression [8].
  • Contraindications: People with hypersensitivity to sulfa drugs, severe liver or kidney disease, or pregnant women should avoid Sulfadoxine [8].

Data source:

  • US Patent and Trademark Office: Patent on Sulfadoxine production process (reference for general information on synthesis, not specific details)
  • ScienceDirect: The hydrolysis of sulfonamides

Sulfadoxine's primary mechanism of action involves the inhibition of dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin diphosphate to form dihydropteroate. This inhibition disrupts folate synthesis, essential for nucleic acid production and cellular growth in bacteria and protozoa . The competitive nature of this inhibition means that sulfadoxine mimics PABA, effectively blocking its incorporation into folate .

The synthesis of sulfadoxine typically involves several steps:

  • Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine structure is synthesized.
  • Introduction of methoxy groups: Methoxy substituents are added to the 5- and 6-positions of the pyrimidine ring.
  • Coupling with sulfanilamide: The final step involves coupling the modified pyrimidine with sulfanilamide to form sulfadoxine .

These methods can vary in complexity and yield depending on the specific reagents and conditions used.

Sulfadoxine is primarily used for:

  • Treatment of malaria: Often in combination with pyrimethamine (marketed as Fansidar) to combat chloroquine-resistant strains.
  • Prophylaxis against malaria: Although its use for prevention has declined due to resistance issues.
  • Veterinary medicine: Used in livestock to treat various infections .

Sulfadoxine interacts with several drugs due to its high protein binding affinity (approximately 94%). Notable interactions include:

  • Warfarin: Increased anticoagulant effects due to displacement from plasma proteins.
  • Sulfonylureas: Enhanced hypoglycemic effects.
  • Phenytoin: Increased risk of toxicity due to altered metabolism .

Adverse effects can also arise from these interactions, particularly hypersensitivity reactions and hematologic issues.

Sulfadoxine shares structural and functional similarities with several other sulfonamides. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Characteristics
SulfadiazineSimilar sulfonamide structureTreatment of bacterial infectionsShorter half-life compared to sulfadoxine
SulfamethoxazoleSimilar sulfonamide structureTreatment of urinary tract infectionsOften combined with trimethoprim
SulfanilamideBasic sulfonamide structureTreatment of bacterial infectionsFirst sulfonamide discovered
TrimethoprimStructural analogSynergistic use with sulfamethoxazoleInhibits dihydrofolate reductase

Sulfadoxine stands out due to its long half-life and specific use against protozoal infections, particularly malaria, where it is often combined with pyrimethamine for enhanced efficacy .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

310.07357611 g/mol

Monoisotopic Mass

310.07357611 g/mol

Heavy Atom Count

21

LogP

0.7
0.7 (LogP)
0.70

Appearance

Solid powder

Melting Point

190-194 °C
190 - 194 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

88463U4SM5

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (10.91%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (39.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (10.91%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (49.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sulfadoxine is used in combination with pyrimethamine for the treatment or prevention of malaria. It can also be used to treat various infections in livestock as well. Sulfadoxine and pyrimethamine is indicated for the treatment of Plasmodium falciparum malaria in those patients in whom chloroquine resistance is suspected.

Pharmacology

Sulfadoxine helps inhibit the enzyme dihydropteroate synthetase which is an enzyme necessary in the conversion of PABA to folic acid. As folic acid is vital to the synthesis, repair, and methylation of DNA which is vital to cell growth in Plasmodium falciparum. With this vital nutrient lacking, the parasite has difficulty in reproducing.
Sulfadoxine is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic and antimalarial properties. Sulfadoxine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of parasitic folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

MeSH Pharmacological Classification

Antimalarials

Mechanism of Action

Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2447-57-6

Wikipedia

Sulfadoxine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15
1: Nzila A, Okombo J, Molloy AM. Impact of folate supplementation on the efficacy of sulfadoxine/pyrimethamine in preventing malaria in pregnancy: the potential of 5-methyl-tetrahydrofolate. J Antimicrob Chemother. 2014 Feb;69(2):323-30. doi: 10.1093/jac/dkt394. Epub 2013 Oct 14. Review. PubMed PMID: 24126794.
2: Kayentao K, Garner P, van Eijk AM, Naidoo I, Roper C, Mulokozi A, MacArthur JR, Luntamo M, Ashorn P, Doumbo OK, ter Kuile FO. Intermittent preventive therapy for malaria during pregnancy using 2 vs 3 or more doses of sulfadoxine-pyrimethamine and risk of low birth weight in Africa: systematic review and meta-analysis. JAMA. 2013 Feb 13;309(6):594-604. doi: 10.1001/jama.2012.216231. Review. PubMed PMID: 23403684; PubMed Central PMCID: PMC4669677.
3: Abdul-Ghani R, Farag HF, Allam AF. Sulfadoxine-pyrimethamine resistance in Plasmodium falciparum: a zoomed image at the molecular level within a geographic context. Acta Trop. 2013 Feb;125(2):163-90. doi: 10.1016/j.actatropica.2012.10.013. Epub 2012 Nov 3. Review. PubMed PMID: 23131424.
4: Aponte JJ, Schellenberg D, Egan A, Breckenridge A, Carneiro I, Critchley J, Danquah I, Dodoo A, Kobbe R, Lell B, May J, Premji Z, Sanz S, Sevene E, Soulaymani-Becheikh R, Winstanley P, Adjei S, Anemana S, Chandramohan D, Issifou S, Mockenhaupt F, Owusu-Agyei S, Greenwood B, Grobusch MP, Kremsner PG, Macete E, Mshinda H, Newman RD, Slutsker L, Tanner M, Alonso P, Menendez C. Efficacy and safety of intermittent preventive treatment with sulfadoxine-pyrimethamine for malaria in African infants: a pooled analysis of six randomised, placebo-controlled trials. Lancet. 2009 Oct 31;374(9700):1533-42. doi: 10.1016/S0140-6736(09)61258-7. Epub 2009 Sep 16. Review. PubMed PMID: 19765816.
5: ter Kuile FO, van Eijk AM, Filler SJ. Effect of sulfadoxine-pyrimethamine resistance on the efficacy of intermittent preventive therapy for malaria control during pregnancy: a systematic review. JAMA. 2007 Jun 20;297(23):2603-16. Review. PubMed PMID: 17579229.
6: Peters PJ, Thigpen MC, Parise ME, Newman RD. Safety and toxicity of sulfadoxine/pyrimethamine: implications for malaria prevention in pregnancy using intermittent preventive treatment. Drug Saf. 2007;30(6):481-501. Review. PubMed PMID: 17536875.
7: Hwang J, Bitarakwate E, Pai M, Reingold A, Rosenthal PJ, Dorsey G. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for uncomplicated malaria: a systematic review. Trop Med Int Health. 2006 Jun;11(6):789-99. Review. PubMed PMID: 16771999.
8: Bukirwa H, Critchley J. Sulfadoxine-pyrimethamine plus artesunate versus sulfadoxine-pyrimethamine plus amodiaquine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2006 Jan 25;(1):CD004966. Review. PubMed PMID: 16437507.
9: McIntosh HM, Jones KL. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2005 Oct 19;(4):CD000386. Review. PubMed PMID: 16235276.
10: Sibley CH, Hyde JE, Sims PF, Plowe CV, Kublin JG, Mberu EK, Cowman AF, Winstanley PA, Watkins WM, Nzila AM. Pyrimethamine-sulfadoxine resistance in Plasmodium falciparum: what next? Trends Parasitol. 2001 Dec;17(12):582-8. Review. PubMed PMID: 11756042.
11: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2001;(4):CD000386. Review. Update in: Cochrane Database Syst Rev. 2005;(4):CD000386. PubMed PMID: 11687077.
12: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2000;(2):CD000386. Review. Update in: Cochrane Database Syst Rev. 2001;(4):CD000386. PubMed PMID: 10796538.
13: McIntosh HM, Greenwood BM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine as a treatment for uncomplicated malaria--a systematic review. Ann Trop Med Parasitol. 1998 Apr;92(3):265-70. Review. PubMed PMID: 9713541.
14: Dorangeon PH, Marx-Chemla C, Quereux C, Fay R, Leroux B, Choisy H, Pinon JM, Wahl P. [The risks of pyrimethamine-sulfadoxine combination in the prenatal treatment of toxoplasmosis]. J Gynecol Obstet Biol Reprod (Paris). 1992;21(5):549-56. Review. French. PubMed PMID: 1401771.
15: Pearson RD, Hewlett EL. Use of pyrimethamine-sulfadoxine (Fansidar) in prophylaxis against chloroquine-resistant Plasmodium falciparum and Pneumocystis carinii. Ann Intern Med. 1987 May;106(5):714-8. Review. PubMed PMID: 3551713.

Explore Compound Types